molecular formula C9H13NO3S B2384797 4-methoxy-N,N-dimethylbenzenesulfonamide CAS No. 59907-37-8

4-methoxy-N,N-dimethylbenzenesulfonamide

Cat. No.: B2384797
CAS No.: 59907-37-8
M. Wt: 215.27
InChI Key: VPSAYJPTDGAIHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N,N-dimethylbenzenesulfonamide is an organic compound belonging to the sulfonamide class. It features a methoxy group attached to the benzene ring and two methyl groups attached to the nitrogen atom of the sulfonamide group. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N,N-dimethylbenzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and alkyl halides.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce complex organic molecules with extended carbon chains .

Mechanism of Action

The mechanism of action of 4-methoxy-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxybenzenesulfonamide
  • N,N-dimethylbenzenesulfonamide
  • 4-methoxy-N-methylbenzenesulfonamide

Uniqueness

4-methoxy-N,N-dimethylbenzenesulfonamide is unique due to the presence of both a methoxy group and two methyl groups on the sulfonamide nitrogen. This structural feature imparts distinct chemical properties and reactivity compared to its analogs. For instance, the methoxy group can influence the electron density on the benzene ring, affecting its reactivity in substitution reactions .

Properties

IUPAC Name

4-methoxy-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-10(2)14(11,12)9-6-4-8(13-3)5-7-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSAYJPTDGAIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To an ice-cooled solution of 4-methoxybenzenesulfonyl chloride (25 g) in tetrahydrofuran (25 ml) was added dimethylamine (50% solution in water, 25 ml). After addition was complete, the mixture was stirred at 50° C. for 30 minutes. The reaction mixture was concentrated to give 4-methoxy-N,N-dimethylbenzenesulfonamide (38 g).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.